N-(3-bromophenyl)-8-chloroquinolin-4-amine
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Overview
Description
N-(3-bromophenyl)-8-chloroquinolin-4-amine: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-8-chloroquinolin-4-amine typically involves the reaction of 8-chloroquinoline with 3-bromoaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated synthesis and purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)-8-chloroquinolin-4-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives, while nucleophilic substitution with hydroxide ions can result in the formation of hydroxylated products.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-8-chloroquinolin-4-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research due to its potential anticancer, antimicrobial, and antiviral activities. Studies have demonstrated its ability to inhibit the growth of cancer cells and pathogens, making it a candidate for further investigation as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-8-chloroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
- N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine
- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide
Comparison: N-(3-bromophenyl)-8-chloroquinolin-4-amine is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-(3-bromophenyl)-8-chloroquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2/c16-10-3-1-4-11(9-10)19-14-7-8-18-15-12(14)5-2-6-13(15)17/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCUBRFHQZNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=C3C=CC=C(C3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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